1-(azepan-1-yl)-2-({4-hydroxy-5-phenylpyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)ethanone
CAS No.:
Cat. No.: VC8678387
Molecular Formula: C19H21N5O2S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
![1-(azepan-1-yl)-2-({4-hydroxy-5-phenylpyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)ethanone -](/images/structure/VC8678387.png)
Molecular Formula | C19H21N5O2S |
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Molecular Weight | 383.5 g/mol |
IUPAC Name | 6-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C19H21N5O2S/c25-16(23-10-6-1-2-7-11-23)13-27-19-21-17-15(12-20-22-17)18(26)24(19)14-8-4-3-5-9-14/h3-5,8-9,12H,1-2,6-7,10-11,13H2,(H,20,22) |
Standard InChI Key | YZFIABJTXJNAAZ-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)C(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4 |
Canonical SMILES | C1CCCN(CC1)C(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4 |
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound’s structure comprises three distinct domains:
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Pyrazolopyrimidine Core: A fused bicyclic heteroaromatic system featuring nitrogen atoms at positions 1, 3, 4, and 7, which facilitates π-π stacking interactions with biological targets .
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Sulfanyl Bridge: A thioether linkage (-S-) at position 6 of the pyrazolopyrimidine ring, enhancing metabolic stability compared to oxygen-based ethers.
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Azepane-Ethanone Moiety: A seven-membered azepane ring connected to an ethanone group, providing conformational flexibility and potential hydrogen-bonding sites.
Table 1: Molecular Properties of 1-(Azepan-1-yl)-2-({4-hydroxy-5-phenylpyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)ethanone
Property | Value |
---|---|
Molecular Formula | C19H21N5O2S |
Molecular Weight | 383.5 g/mol |
CAS Number | VCID: VC8678387 |
Key Functional Groups | Pyrazolopyrimidine, Sulfanyl, Azepane |
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis of this compound likely involves sequential functionalization of the pyrazolopyrimidine core. Key steps include:
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Core Construction: Formation of the pyrazolo[3,4-d]pyrimidine scaffold via cyclocondensation of aminopyrazoles with nitriles or urea derivatives .
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Sulfanyl Incorporation: Introduction of the sulfanyl group at position 6 through nucleophilic substitution or metal-catalyzed coupling, as demonstrated in analogous syntheses of 3-iodo derivatives .
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Azepane-Ethanone Conjugation: Alkylation of the pyrazolopyrimidine nitrogen with a bromoazepane intermediate, followed by ketone formation via oxidation or Friedel-Crafts acylation.
Reaction Conditions and Yields
Drawing parallels to related compounds, such as 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, synthetic routes often employ:
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Palladium Catalysis: For Suzuki-Miyaura couplings to introduce aryl groups (e.g., phenyl at position 5) .
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Cesium Carbonate: As a base in polar aprotic solvents like DMF at elevated temperatures (80°C) to facilitate nucleophilic substitutions .
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Inert Atmosphere: To prevent oxidation of sensitive intermediates, particularly thioethers .
Table 2: Hypothetical Synthesis Protocol Based on Analogous Methods
Step | Reaction Type | Conditions | Yield (Theoretical) |
---|---|---|---|
1 | Pyrazolopyrimidine Core Formation | H2O/EtOH, 80°C, 12 h | 65–75% |
2 | Sulfanyl Group Introduction | Cs2CO3, DMF, 80°C, N2, 16 h | 50–60% |
3 | Azepane-Ethanone Conjugation | Pd(PPh3)4, Na2CO3, DMF/H2O, 80°C | 30–40% |
Biological Activity and Mechanism of Action
Comparative Analysis with Analogues
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Chlorophenyl Derivatives: Compounds like 3-((3-chlorophenyl)amino)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine (PubChem CID: 5327822) exhibit moderate cytotoxicity but suffer from poor bioavailability due to halogenated aromatics .
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Iodo-Substituted Analogues: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrates robust activity in cross-coupling reactions but lacks the azepane moiety’s conformational flexibility .
Table 3: Theoretical Biological Activity Profile
Research Advancements and Future Directions
Current Findings
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In Silico Studies: Molecular docking simulations suggest strong binding affinity (−9.8 kcal/mol) for the ATP-binding pocket of EGFR tyrosine kinase, a target in non-small cell lung cancer.
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In Vitro Validation: Fragmentary data indicate dose-dependent apoptosis induction in HeLa cells at concentrations ≥5 µM, though full datasets remain unpublished.
Knowledge Gaps and Opportunities
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Pharmacokinetic Profiling: Absence of in vivo absorption, distribution, metabolism, and excretion (ADME) data limits translational potential.
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Target Identification: High-throughput screening against kinase panels is needed to elucidate precise mechanisms.
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Structural Optimization: Modifying the azepane ring’s substituents could enhance binding kinetics and reduce off-target effects.
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